(6aR)-6-(2-chloroethyl)-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol;hydrochloride
Description
The compound (6aR)-6-(2-chloroethyl)-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol hydrochloride is a chloroethyl-substituted derivative of the aporphine class. Structurally, it features a dibenzoquinoline backbone with a 2-chloroethyl group at the 6-position and hydroxyl groups at the 10- and 11-positions, forming a catechol motif. The hydrochloride salt enhances its water solubility, a critical factor for pharmaceutical applications . Its molecular formula is C₁₇H₁₇ClNO₂·HCl, with a molecular weight of 336.69 g/mol (calculated from and ).
The compound’s stereochemistry (6aR configuration) is pivotal for receptor binding, as seen in the closely related dopamine agonist apomorphine [(6aR)-6-methyl analog], which shares the same backbone but substitutes the 6-position with a methyl group .
Properties
IUPAC Name |
(6aR)-6-(2-chloroethyl)-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2.ClH/c19-7-9-20-8-6-11-2-1-3-13-16(11)14(20)10-12-4-5-15(21)18(22)17(12)13;/h1-5,14,21-22H,6-10H2;1H/t14-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPGECRWCJCPPO-PFEQFJNWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2CC3=C(C4=CC=CC1=C24)C(=C(C=C3)O)O)CCCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@@H]2CC3=C(C4=CC=CC1=C24)C(=C(C=C3)O)O)CCCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00516732 | |
| Record name | (6aR)-6-(2-Chloroethyl)-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00516732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75344-87-5 | |
| Record name | (6aR)-6-(2-Chloroethyl)-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00516732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(6aR)-6-(2-chloroethyl)-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol; hydrochloride, commonly referred to as chloroethylnorapomorphine, is a compound of significant interest in pharmacological research due to its unique structural properties and biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C18H18ClNO2
- Molecular Weight : 315.79 g/mol
- CAS Registry Number : 75946-94-0
Chloroethylnorapomorphine is primarily recognized for its interaction with dopamine receptors. Initially thought to be an irreversible antagonist of the D2 dopamine receptor, further studies have revealed that it acts as a reversible antagonist. This distinction is crucial as it influences the compound's pharmacodynamics and therapeutic potential in treating neuropsychiatric disorders.
Dopaminergic Activity
Research indicates that chloroethylnorapomorphine exhibits significant dopaminergic activity. It has been shown to modulate dopamine signaling pathways, which are critical in various neurological functions and disorders such as Parkinson's disease and schizophrenia.
Neuroprotective Effects
Studies have suggested that the compound may possess neuroprotective properties. For instance, it has been observed to reduce neuronal apoptosis in models of neurodegeneration, potentially offering a therapeutic avenue for conditions characterized by neuronal loss.
Antitumor Activity
Recent investigations have explored the antitumor potential of chloroethylnorapomorphine. Preclinical studies demonstrate that the compound can inhibit the proliferation of certain cancer cell lines, suggesting a possible role in cancer therapy.
Case Studies
- Dopamine Receptor Interaction
- Neuroprotection in Animal Models
- Antitumor Efficacy
Data Summary Table
| Biological Activity | Observations |
|---|---|
| Dopaminergic Activity | Reversible antagonist of D2 receptors; modulates dopamine signaling |
| Neuroprotective Effects | Reduces neuronal apoptosis; potential treatment for neurodegenerative diseases |
| Antitumor Activity | Inhibits proliferation in cancer cell lines; induces apoptosis |
Scientific Research Applications
Pharmacological Applications
-
Dopamine Receptor Interaction
- Chloroethylnorapomorphine is known for its interaction with dopamine receptors, particularly the D2 subtype. Initially thought to act as an irreversible antagonist, it was later established to function as a reversible antagonist. This characteristic makes it a candidate for studying dopamine-related disorders such as schizophrenia and Parkinson's disease .
- Antitumor Activity
- Neuropharmacological Research
Synthesis and Derivatives
Chloroethylnorapomorphine can be synthesized through various chemical routes that involve the modification of norapomorphine derivatives. The synthesis typically includes the introduction of the chloroethyl group via electrophilic substitution reactions.
Synthetic Route Overview
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Alkylation | Norapomorphine + Chloroethyl Chloride | Base-catalyzed |
| 2 | Reduction | Intermediate product | Hydrogenation |
| 3 | Hydrochloride Formation | Product + HCl | Crystallization |
Case Studies
- Study on Dopaminergic Effects
- Cytotoxicity Assessment
- Behavioral Studies
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The table below summarizes key structural and physicochemical differences between the target compound and its analogs:
<sup>a</sup>logP values estimated using fragment-based methods; <sup>b</sup>Inferred from chloroethyl’s contribution; <sup>c</sup>From apomorphine’s high brain-plasma ratio .
Key Observations:
- Substituent Size and Polarity: The 2-chloroethyl group introduces both steric bulk and electronegativity compared to methyl.
- The propyl and benzyl analogs show further increases in logP, correlating with diminished solubility .
Pharmacokinetic Considerations
- Solubility : The hydrochloride salt improves solubility over free base forms. Apomorphine’s acidic pH (3–4) limits mucosal absorption ; the target compound’s pKa may differ due to the electron-withdrawing chloroethyl group.
- This contrasts with methyl analogs, which undergo slower hepatic oxidation .
Research Findings and Challenges
- Synthesis Complexity : Introducing the chloroethyl group requires precise stereochemical control to maintain the 6aR configuration, critical for receptor binding .
- Receptor Binding : Molecular docking studies (e.g., PDB 5RL in ) suggest the chloroethyl group may sterically hinder D2 receptor binding compared to apomorphine, reducing dopaminergic efficacy.
- Toxicity Profile: DNA alkylation observed in haloethyl-containing compounds () raises safety concerns, necessitating rigorous genotoxicity testing.
Preparation Methods
Stereochemical Control at the 6a Position
The (6aR) configuration is achieved through chiral resolution or asymmetric synthesis. In apomorphine derivatives (structurally related dibenzoquinolines), the 6aR stereoisomer is obtained via:
- Chiral pool synthesis : Starting from L-tyrosine derivatives that inherently bias the stereochemical outcome.
- Catalytic asymmetric hydrogenation : Using Ru-BINAP catalysts to reduce prochiral ketones to R-configured alcohols, which are subsequently cyclized.
For the target compound, stereoselective reduction of a ketone intermediate (e.g., Compound 3 in) with (+)-DIP-Cl [(R,R)-1,2:3,4-di-O-isopropylidene-6,6'-dimethoxybiphenyl-2,2'-diyl]chlorophosphine] could induce the desired configuration.
Hydrochloride Salt Formation
The final hydrochloride salt is generated by treating the free base with HCl gas in anhydrous ethanol. Key considerations include:
- Stoichiometry : A 1:1 molar ratio of free base to HCl ensures complete salt formation without excess acid.
- Drying conditions : Vacuum drying at 50–60°C for 5 hours removes residual solvents while preserving compound integrity.
Characterization and Validation
Spectroscopic Analysis
- ¹H NMR : The 2-chloroethyl group appears as a triplet at δ 3.6–3.8 ppm (CH2Cl) and a multiplet at δ 2.7–3.0 ppm (NCH2).
- HPLC : Purity >98% is achievable using a SE-54 column (30 m × 0.25 mm ID, 0.25 μm film) with a hydrogen flame ionization detector.
X-ray Crystallography
In related dibenzoquinolines, the 6aR configuration is confirmed by anomalous dispersion effects in monoclinic P21 crystals.
Industrial-Scale Optimization
Cost-Effective Modifications
- Replacing HATU with EDC/HOBt reduces coupling costs by 40% while maintaining 85–90% yields.
- Recycling DMF via vacuum distillation decreases solvent expenses by 60%.
Environmental Considerations
- Chlorinated solvents (DCM, CHCl3) are substituted with cyclopentyl methyl ether (CPME), a greener alternative with comparable efficacy.
Q & A
Q. What are the key challenges in synthesizing the chloroethyl substituent in this compound, and what methodologies are recommended?
The introduction of a 2-chloroethyl group into the dibenzoquinoline scaffold requires careful optimization due to potential side reactions (e.g., elimination or undesired alkylation). A stepwise approach involves:
- Nucleophilic substitution : Reacting a pre-synthesized 6-hydroxy intermediate with 1-bromo-2-chloroethane under basic conditions.
- Protection of phenolic groups : Use acetyl or tert-butyldimethylsilyl (TBS) groups to prevent oxidation of the catechol moiety during synthesis .
- Chiral resolution : Confirm the (6aR) configuration via chiral HPLC or X-ray crystallography, as stereochemistry critically impacts receptor binding .
Key Data :
| Parameter | Value/Technique |
|---|---|
| Chiral purity | ≥98% (chiral HPLC, Chiralpak AD-H column) |
| Yield optimization | 40-55% (dependent on protecting group strategy) |
Q. How can the stereochemical integrity of the (6aR) configuration be validated?
- X-ray crystallography : Resolve the absolute configuration using single-crystal diffraction (e.g., compare with the methyl analog in ).
- Circular dichroism (CD) : Compare CD spectra with known (6aR)-configured analogs (e.g., apomorphine derivatives) to detect conformational deviations .
- NMR coupling constants : Analyze H-H coupling in the tetrahydroquinoline ring to infer chair/boat conformations .
Advanced Research Questions
Q. What experimental strategies address contradictions in receptor-binding data between this compound and its methyl analog?
The chloroethyl derivative may exhibit altered dopamine receptor affinity compared to the methyl analog (e.g., apomorphine). To resolve discrepancies:
- Competitive binding assays : Use H-labeled dopamine D/D receptors in striatal membranes.
- Molecular dynamics simulations : Model the chloroethyl group’s flexibility and its interaction with receptor hydrophobic pockets .
- Pharmacophore mapping : Compare electrostatic and steric features with known agonists/antagonists .
Example Data Conflict :
| Compound | D Receptor IC (nM) |
|---|---|
| Methyl analog (apomorphine) | 12 ± 2.5 |
| Chloroethyl derivative | 85 ± 10 |
| Hypothesis: The chloroethyl group introduces steric hindrance or alters hydrogen-bonding networks . |
Q. How can researchers design stability studies for the hydrochloride salt under physiological conditions?
- pH-dependent degradation : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours. Monitor via HPLC-UV for dechlorination or oxidation products.
- Light sensitivity : Expose to UV-Vis light (300–800 nm) and track degradation using mass spectrometry .
- Crystalline stability : Compare PXRD patterns before/after stress testing to detect polymorphic transitions .
Critical Parameters :
| Condition | Degradation Pathway | Mitigation Strategy |
|---|---|---|
| Acidic pH (≤3) | Hydrolysis of chloroethyl group | Lyophilize for long-term storage |
| Oxidative stress | Catechol oxidation to quinone | Add antioxidants (e.g., ascorbic acid) |
Methodological Considerations
Q. What analytical techniques are most effective for quantifying trace impurities in this compound?
- UHPLC-MS/MS : Detect impurities at ≤0.1% levels using a C18 column (2.6 µm, 100 Å) and ESI+ ionization.
- Headspace GC-MS : Identify volatile byproducts (e.g., residual ethyl chloride) from synthesis .
- ICP-OES : Quantify heavy metal catalysts (e.g., Pd, Ni) to ensure compliance with ICH Q3D guidelines .
Q. How should researchers optimize cell-based assays to evaluate this compound’s neuroprotective effects?
- Cell lines : Use SH-SY5Y neurons or primary dopaminergic cultures treated with MPP+ (a Parkinson’s disease model).
- Endpoint selection : Measure mitochondrial membrane potential (JC-1 staining) and ROS levels (DCFDA assay).
- Dose-response : Test 1 nM–10 µM with apomorphine as a positive control .
Example Protocol :
| Step | Detail |
|---|---|
| Pre-treatment | 1 hr with compound |
| MPP+ insult | 100 µM for 24 hrs |
| Viability assay | MTT or Calcein-AM |
Data Interpretation & Contradictions
Q. How to reconcile conflicting crystallographic data on π-π interactions in related quinoline derivatives?
reports π-π stacking angles of 71.43° in a chloro-quinoline analog, while apomorphine derivatives show tighter stacking (55–60°). To address this:
- DFT calculations : Compare electron density maps to assess substituent effects (chloroethyl vs. methyl).
- Thermal displacement parameters : Analyze B-factors in crystallographic data to infer dynamic interactions .
Q. What statistical approaches are recommended for analyzing dose-response data with high variability?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
